3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide
Description
3-(3-Methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linking a 3-methoxyisoxazole moiety to a 6-methoxypyridine group.
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C13H15N3O4/c1-18-12-6-3-9(8-14-12)15-11(17)5-4-10-7-13(19-2)16-20-10/h3,6-8H,4-5H2,1-2H3,(H,15,17) |
InChI Key |
YTGHGOTYKGVSJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 246.26 g/mol. The structure features an isoxazole ring, which is known for its role in various biological activities, and a methoxypyridine moiety that may enhance its lipophilicity and bioavailability.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds containing isoxazole and pyridine rings exhibit significant antimicrobial activity. For instance, a study highlighted that similar compounds demonstrated efficacy against antibiotic-resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Research has shown that compounds with similar structural features can modulate inflammatory pathways. For example, the introduction of methoxy groups has been associated with enhanced anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . This suggests that 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide may also possess such properties, making it a candidate for further investigation in inflammatory diseases.
Neuroprotective Potential
Another area of interest is the neuroprotective effects of this compound. A related study indicated that isoxazole derivatives could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The unique structure of this compound might contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological disorders.
The mechanisms underlying the biological activities of 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, reducing oxidative stress.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of related compounds, it was found that modifications to the isoxazole ring significantly increased activity against Gram-positive bacteria. This suggests that similar modifications could enhance the efficacy of 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide against pathogenic strains .
- Neuroprotective Studies : A recent investigation into neuroprotective agents revealed that compounds with isoxazole moieties provided significant protection against glutamate-induced neurotoxicity in vitro. This aligns with the proposed action mechanisms for our compound, indicating potential for treating neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Moieties
Several propanamide derivatives with 1,2,4-oxadiazole substituents have been synthesized and studied. For example:
- 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide (STL310204): This compound replaces the methoxyisoxazole with a 2-chlorophenyl-substituted oxadiazole.
- 3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b): Here, a fluoropyridine group on the oxadiazole and a carbazole moiety on the amide nitrogen confer distinct electronic properties, likely enhancing cannabinoid receptor (CB2) selectivity .
Table 1: Key Structural and Functional Differences
Bioactivity and Functional Group Impact
- Methoxy Groups : The methoxy substituents in the target compound likely improve solubility and metabolic stability compared to halogenated analogues (e.g., STL310204). However, they may reduce binding affinity to hydrophobic targets .
- Oxadiazole vs. Isoxazole: Oxadiazoles are electron-deficient aromatic systems, often enhancing π-π stacking interactions in receptor binding.
- Amide Linker : The propanamide linker in all compounds facilitates conformational flexibility, critical for aligning pharmacophoric groups during target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
